molecular formula C6H12FNO B14789702 3-(Fluoromethyl)piperidin-4-ol

3-(Fluoromethyl)piperidin-4-ol

Cat. No.: B14789702
M. Wt: 133.16 g/mol
InChI Key: IRSXODRVGQVNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a fluoromethyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the piperidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)piperidin-4-ol typically involves the introduction of the fluoromethyl group and the hydroxyl group onto the piperidine ring. One common method involves the fluorination of a suitable precursor, such as 3-methylpiperidin-4-ol, using a fluorinating agent like Selectfluor®. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluoromethyl group to a methyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(Fluoromethyl)piperidin-4-one.

    Reduction: Formation of 3-(Fluoromethyl)piperidine.

    Substitution: Formation of 3-(Azidomethyl)piperidin-4-ol or 3-(Thiophenylmethyl)piperidin-4-ol.

Scientific Research Applications

3-(Fluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpiperidin-4-ol: Lacks the fluoromethyl group, resulting in different chemical and biological properties.

    4-Hydroxypiperidine: Lacks the fluoromethyl group and has different reactivity.

    3-(Chloromethyl)piperidin-4-ol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

Uniqueness

3-(Fluoromethyl)piperidin-4-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

3-(fluoromethyl)piperidin-4-ol

InChI

InChI=1S/C6H12FNO/c7-3-5-4-8-2-1-6(5)9/h5-6,8-9H,1-4H2

InChI Key

IRSXODRVGQVNCT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.